molecular formula C18H14ClN5OS B2694004 1-(3-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1207016-71-4

1-(3-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Cat. No. B2694004
CAS RN: 1207016-71-4
M. Wt: 383.85
InChI Key: DHVQXJUIFIWLJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H14ClN5OS and its molecular weight is 383.85. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Compounds derived from triazole and thiazole moieties, such as those involving chlorophenyl and methoxyphenyl groups, have been synthesized and evaluated for their antimicrobial properties. For example, novel triazole derivatives have been screened for their effectiveness against various microorganisms, showing good to moderate activities. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Corrosion Inhibition

Research into thiazole and thiadiazole derivatives, including those with chlorophenyl groups, has extended into the field of corrosion inhibition. Quantum chemical parameters and molecular dynamics simulations have been used to predict the effectiveness of these compounds in protecting iron against corrosion, aligning with experimental results. This highlights the potential for these molecules to serve as corrosion inhibitors in industrial applications (Kaya et al., 2016).

Structural and Synthetic Methodologies

Structural characterization and synthetic methodologies involving compounds with chlorophenyl and methoxyphenyl groups have been explored, providing insights into their chemical properties and potential applications. For instance, the synthesis and characterization of alkyl substituted N,4-diphenyl thiazole-2-amine derivatives offer a pathway for creating molecules with specific structural features, which could be relevant for various chemical applications (Nadaf et al., 2019).

Enzyme Inhibition Studies

Some studies have focused on transforming heterocyclic compounds into irreversible inactivators of enzymes like monoamine oxidase B (MAO-B), indicating potential applications in medicinal chemistry and drug design. This research sheds light on the mechanistic aspects of enzyme inhibition and the role of structural modifications in enhancing biological activity (Ding & Silverman, 1993).

Antiviral Activity

Research on 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides has shown that these compounds possess anti-tobacco mosaic virus activity, highlighting their potential as antiviral agents. This underscores the importance of structural diversity in discovering new therapeutic agents (Chen et al., 2010).

properties

IUPAC Name

3-(3-chlorophenyl)-5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5OS/c1-25-14-7-5-11(6-8-14)15-10-26-18(21-15)16-17(20)24(23-22-16)13-4-2-3-12(19)9-13/h2-10H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVQXJUIFIWLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

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